Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate
Overview
Description
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Scientific Research Applications
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is used in several scientific research fields:
Chemistry: As a pH indicator and in the study of azo dye chemistry.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile dyeing and as a colorant in various products.
Safety and Hazards
Mechanism of Action
Target of Action
Lissamine Fast Red B is primarily used as a dye in various applications . Its primary targets are the tissues or cells that it is intended to stain. In histological applications, it is used to give contrast and highlight particular features of interest, such as nuclei and cytoplasm .
Mode of Action
As a dye, Lissamine Fast Red B interacts with its targets by binding to specific structures within the cells or tissues. The exact nature of these interactions can vary depending on the specific application and the type of tissue or cell being stained .
Biochemical Pathways
As a dye, its primary function is to provide visual contrast rather than to interact with or alter biochemical pathways .
Result of Action
The primary result of Lissamine Fast Red B’s action is the staining of specific structures within cells or tissues, which allows for enhanced visualization under a microscope . This can aid in the diagnosis of various conditions, or in research to better understand cellular structures and processes .
Action Environment
The efficacy and stability of Lissamine Fast Red B can be influenced by various environmental factors, including the pH and temperature of the solution it is in, as well as the specific characteristics of the tissue or cells it is applied to . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-acetylamino-2-sulphoaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 6-amino-4-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is isolated through filtration, washed to remove impurities, and dried.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Oxidation can lead to the formation of nitroso compounds or quinones.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-3-((4-nitrophenyl)azo)benzenesulfonate
- Disodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate
- Disodium 4-((4-aminophenyl)azo)benzenesulfonate
Uniqueness
Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is unique due to its specific structural features, such as the presence of both acetylamino and sulphophenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific color characteristics and stability under various conditions.
Properties
CAS No. |
6360-07-2 |
---|---|
Molecular Formula |
C18H16N4NaO8S2 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N4O8S2.Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30); |
InChI Key |
QWYLBRPRSZITOS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
6360-07-2 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.